molecular formula C12H17N B13217230 5-methyl-3-propyl-2,3-dihydro-1H-indole

5-methyl-3-propyl-2,3-dihydro-1H-indole

Cat. No.: B13217230
M. Wt: 175.27 g/mol
InChI Key: SHLCEYSMKMRBMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-3-propyl-2,3-dihydro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 5-methyl-3-propyl-2,3-dihydro-1H-indole, a similar approach can be employed, starting with appropriate substituted phenylhydrazines and ketones.

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale Fischer indole synthesis, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-3-propyl-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methyl-3-propyl-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors, inhibiting or activating biological processes. For example, its antiviral activity may involve the inhibition of viral replication by binding to viral enzymes .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

5-methyl-3-propyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C12H17N/c1-3-4-10-8-13-12-6-5-9(2)7-11(10)12/h5-7,10,13H,3-4,8H2,1-2H3

InChI Key

SHLCEYSMKMRBMV-UHFFFAOYSA-N

Canonical SMILES

CCCC1CNC2=C1C=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.